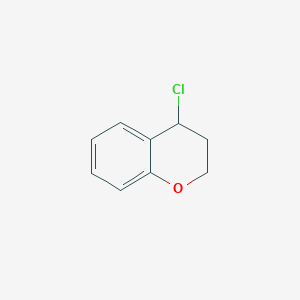
4-Chlorochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorochroman is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Chiral Compounds
One of the prominent applications of 4-Chlorochroman is its use as a starting material for synthesizing enantiomerically pure compounds. A notable study demonstrated the synthesis of (S)-6-chlorochroman-4-ol using whole-cell biotransformation with Lactobacillus paracasei. This method achieved high enantiomeric excess (>99%) and represents an environmentally friendly approach to producing valuable chiral intermediates for pharmaceuticals .
Table 1: Comparison of Synthesis Methods for (S)-6-Chlorochroman-4-ol
| Method | Enantiomeric Excess (%) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Whole-cell biotransformation | >99 | High | Low |
| Metal-catalyzed hydrogenation | Variable | Moderate | High |
| Lipase enzyme catalysis | 80.4 | 50 | Moderate |
Pharmaceutical Applications
This compound derivatives have been identified as potential candidates in drug development. For instance, the chroman structure is present in several pharmaceutical agents such as troglitazone (an antidiabetic), ormeloxifene (a selective estrogen receptor modulator), and nebivolol (used for treating heart failure) . The structural similarities suggest that modifications to the chlorochroman framework could lead to new therapeutic agents with improved efficacy or reduced side effects.
Biocatalytic Processes
The use of biocatalysts for the asymmetric reduction of chroman derivatives presents an innovative avenue for green chemistry. The study involving Lactobacillus paracasei highlights how biocatalytic methods can produce chiral alcohols without the need for costly cofactors, making it a cost-effective solution for industrial applications .
Case Study: Biocatalysis with Lactobacillus paracasei
- Objective: To synthesize (S)-6-chlorochroman-4-ol.
- Methodology: Optimization of reaction conditions including pH, temperature, and agitation speed.
- Results: Achieved high enantiomeric excess with minimal environmental impact.
Natural Product Synthesis
The chroman scaffold is prevalent in various natural products, many of which exhibit biological activities such as anti-inflammatory and antioxidant properties. The ability to synthesize derivatives of this compound can facilitate the discovery of new natural product analogs that may have enhanced biological activity or novel therapeutic properties.
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
4-chloro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
InChIキー |
NUISHYVQGHCDEH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC=C2C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















